molecular formula C12H15N3O2 B188944 2-Amino-N-(2-oxo-3-piperidinyl)benzamide CAS No. 84772-30-5

2-Amino-N-(2-oxo-3-piperidinyl)benzamide

Cat. No. B188944
CAS RN: 84772-30-5
M. Wt: 233.27 g/mol
InChI Key: ACYVDIMSMJEHRM-UHFFFAOYSA-N
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Description

2-Amino-N-(2-oxo-3-piperidinyl)benzamide, also known as APB or AP-3, is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has been extensively studied in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

2-Amino-N-(2-oxo-3-piperidinyl)benzamide has been extensively used in scientific research to study the role of mGluR4 in various neurological and psychiatric disorders. For example, several studies have shown that activation of mGluR4 by 2-Amino-N-(2-oxo-3-piperidinyl)benzamide can reduce the release of glutamate, a neurotransmitter that is implicated in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Additionally, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.

Mechanism Of Action

2-Amino-N-(2-oxo-3-piperidinyl)benzamide acts as an agonist of mGluR4, a G protein-coupled receptor that is predominantly expressed in the brain. Upon activation by 2-Amino-N-(2-oxo-3-piperidinyl)benzamide, mGluR4 inhibits the release of glutamate from presynaptic terminals, thereby reducing the excitability of neurons. This mechanism of action is thought to underlie the therapeutic effects of 2-Amino-N-(2-oxo-3-piperidinyl)benzamide in various neurological and psychiatric disorders.

Biochemical And Physiological Effects

2-Amino-N-(2-oxo-3-piperidinyl)benzamide has been shown to have several biochemical and physiological effects. For example, in animal models, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has been shown to reduce the release of glutamate, increase the levels of GABA, another neurotransmitter that has inhibitory effects on neurons, and reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has been shown to increase neurogenesis, the process by which new neurons are generated in the brain.

Advantages And Limitations For Lab Experiments

2-Amino-N-(2-oxo-3-piperidinyl)benzamide has several advantages for lab experiments. Firstly, it is a potent and selective agonist of mGluR4, which allows for the specific activation of this receptor in experiments. Additionally, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has a long half-life, which allows for sustained activation of mGluR4. However, there are also some limitations to the use of 2-Amino-N-(2-oxo-3-piperidinyl)benzamide in lab experiments. For example, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, 2-Amino-N-(2-oxo-3-piperidinyl)benzamide has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-Amino-N-(2-oxo-3-piperidinyl)benzamide. Firstly, further studies are needed to elucidate the precise mechanisms of action of 2-Amino-N-(2-oxo-3-piperidinyl)benzamide in various neurological and psychiatric disorders. Additionally, the potential therapeutic applications of 2-Amino-N-(2-oxo-3-piperidinyl)benzamide in these disorders need to be further explored. Finally, the development of more potent and selective agonists of mGluR4, with improved solubility and bioavailability, could lead to the development of more effective treatments for these disorders.

Synthesis Methods

The synthesis of 2-Amino-N-(2-oxo-3-piperidinyl)benzamide involves several steps, starting from the reaction of 2-nitrobenzoic acid with piperidine to yield 2-nitro-N-(3-piperidinyl)benzamide. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the acylation of the amine with 2-oxo-3-piperidinecarboxylic acid chloride to yield 2-Amino-N-(2-oxo-3-piperidinyl)benzamide. The overall yield of this synthesis method is around 25%.

properties

CAS RN

84772-30-5

Product Name

2-Amino-N-(2-oxo-3-piperidinyl)benzamide

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

2-amino-N-(2-oxopiperidin-3-yl)benzamide

InChI

InChI=1S/C12H15N3O2/c13-9-5-2-1-4-8(9)11(16)15-10-6-3-7-14-12(10)17/h1-2,4-5,10H,3,6-7,13H2,(H,14,17)(H,15,16)

InChI Key

ACYVDIMSMJEHRM-UHFFFAOYSA-N

SMILES

C1CC(C(=O)NC1)NC(=O)C2=CC=CC=C2N

Canonical SMILES

C1CC(C(=O)NC1)NC(=O)C2=CC=CC=C2N

solubility

35 [ug/mL]

Origin of Product

United States

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